β-D-Glucuronide de galanthamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galanthamine beta-D-Glucuronide, also known as Galanthamine beta-D-Glucuronide, is a useful research compound. Its molecular formula is C23H29NO9 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Galanthamine beta-D-Glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galanthamine beta-D-Glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de la maladie d’Alzheimer
La galanthamine est l’un des groupes d’alcaloïdes les plus étudiés pour son utilisation potentielle dans le traitement de la maladie d’Alzheimer {svg_1}. Depuis son introduction comme médicament antidémentiel en 2001, elle a fait l’objet de recherches approfondies {svg_2}. Il est à noter que la maladie d’Alzheimer est une maladie neurodégénérative progressive liée à l’âge, reconnue comme la forme de démence la plus courante chez les personnes âgées {svg_3}.
Effets neuroprotecteurs
Certains types de galanthamine, tels que les AA de type homolycorine et galanthamine isolés des bulbes de L. aurea, ont montré des effets neuroprotecteurs significatifs contre les lésions cellulaires induites par le CoCl2 dans les cellules SH-SY5Y {svg_4}. Cela suggère des applications potentielles dans le traitement des maladies neurodégénératives.
Propriétés analgésiques
Les propriétés pharmacologiques des espèces de Crinum, qui contiennent de la galanthamine, comprennent des effets analgésiques {svg_5}. Cela suggère que la galanthamine pourrait potentiellement être utilisée dans la gestion de la douleur.
Propriétés antivirales
Les espèces de Crinum présentent également des effets antiviraux {svg_6}, indiquant que la galanthamine pourrait potentiellement être utilisée dans le traitement des infections virales.
Effets antitumoraux
Les espèces de Crinum, qui contiennent de la galanthamine, ont été trouvées pour présenter des effets antitumoraux {svg_7}. Cela suggère que la galanthamine pourrait potentiellement être utilisée dans le traitement du cancer.
Médecine traditionnelle
Pendant des milliers d’années, le Crinum a été utilisé comme médecine traditionnelle pour traiter les maladies et les troubles {svg_8}. La galanthamine, étant un composant important du Crinum, joue un rôle crucial dans ces applications médicinales traditionnelles.
Orientations Futures
The future directions for research on Galanthamine beta-D-Glucuronide could involve scaling up the biotechnological production of this valuable medicinal alkaloid . Additionally, the development of new sensing strategies for the detection of β-glucuronidase activity could also be a promising research direction .
Mécanisme D'action
Target of Action
Galanthamine beta-D-Glucuronide is a metabolite of Galanthamine , which is a tertiary alkaloid and reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme . This enzyme is a widely studied therapeutic target used in the treatment of Alzheimer’s disease .
Mode of Action
Galanthamine works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .
Biochemical Pathways
The biochemical pathways affected by Galanthamine involve the cholinergic system. By inhibiting the AChE enzyme, Galanthamine increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft . This enhances cholinergic neuron function and signaling .
Pharmacokinetics
Galanthamine is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals . Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 hours . In a radiolabeled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively .
Result of Action
The result of Galanthamine’s action is an increase in acetylcholine neurotransmission, which can have cognitive effects. The therapeutic effects of galanthamine may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
Action Environment
The action of Galanthamine can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as those in the cytochrome P450 system, can affect the metabolism of the drug . Additionally, renal function can impact the clearance of the drug
Analyse Biochimique
Biochemical Properties
Galanthamine beta-D-Glucuronide interacts with various enzymes and proteins in the body. It is a product of glucuronidation, a major metabolic pathway involving the addition of a glucuronic acid moiety to a substrate molecule The glucuronidation process enhances the solubility of hydrophobic compounds, facilitating their excretion from the body .
Cellular Effects
The effects of Galanthamine beta-D-Glucuronide on cellular processes are primarily related to its parent compound, galanthamine. Galanthamine is known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting this enzyme, galanthamine increases the concentration of acetylcholine in the brain, thereby enhancing cognitive function . As a metabolite of galanthamine, Galanthamine beta-D-Glucuronide may share some of these cellular effects.
Molecular Mechanism
The molecular mechanism of Galanthamine beta-D-Glucuronide is closely tied to its parent compound, galanthamine. Galanthamine acts as a competitive and reversible inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing acetylcholine from accessing the site and being broken down. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neuron function and signaling .
Temporal Effects in Laboratory Settings
It is known that the parent compound, galanthamine, is metabolized in the liver through the process of glucuronidation to form Galanthamine beta-D-Glucuronide
Dosage Effects in Animal Models
Studies on galanthamine have shown that it is administered orally in animal models, and its effects can vary with different dosages
Metabolic Pathways
Galanthamine beta-D-Glucuronide is involved in the glucuronidation metabolic pathway . This pathway involves the addition of a glucuronic acid group to a substrate molecule, increasing its solubility and facilitating its excretion from the body. The enzymes involved in this process are the UGTs .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for Galanthamine beta-D-Glucuronide involves the conversion of Galanthamine to Galanthamine hydrobromide, which is then reacted with Sodium hydride to form Galanthamine-6-O-bromide. This compound is then reacted with Sodium azide to form Galanthamine-6-O-azide, which is subsequently reacted with 2,3,4,6-tetra-O-acetyl-D-glucuronic acid to form Galanthamine beta-D-Glucuronide.", "Starting Materials": [ "Galanthamine", "Hydrobromic acid", "Sodium hydroxide", "Sodium azide", "2,3,4,6-tetra-O-acetyl-D-glucuronic acid" ], "Reaction": [ "Galanthamine is reacted with Hydrobromic acid to form Galanthamine hydrobromide", "Galanthamine hydrobromide is reacted with Sodium hydride to form Galanthamine-6-O-bromide", "Galanthamine-6-O-bromide is reacted with Sodium azide to form Galanthamine-6-O-azide", "Galanthamine-6-O-azide is reacted with 2,3,4,6-tetra-O-acetyl-D-glucuronic acid to form Galanthamine beta-D-Glucuronide" ] } | |
Numéro CAS |
464189-56-8 |
Formule moléculaire |
C23H29NO9 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16-,17-,18+,20-,22+,23-/m0/s1 |
Clé InChI |
YWSWSACTOVQVLT-XQOVBZHCSA-N |
SMILES isomérique |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
SMILES canonique |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Synonymes |
(4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-yl β-D-Glucopyranosiduronic Acid; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.